molecular formula C19H23FN4O2 B12164371 1-(4-fluorophenyl)-7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

1-(4-fluorophenyl)-7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B12164371
M. Wt: 358.4 g/mol
InChI Key: GFLRBKIXYDEFBF-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound with a unique structure that incorporates a fluorophenyl group, a tetrahydrofuran ring, and a pyrimido[1,2-a][1,3,5]triazin-6-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of a fluorophenyl derivative with a suitable tetrahydrofuran-containing intermediate, followed by cyclization to form the pyrimido[1,2-a][1,3,5]triazin-6-one core. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification process may involve advanced techniques such as chromatography and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-(4-fluorophenyl)-7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable building block for synthesizing more complex molecules.

    Biology: It may exhibit biological activities such as enzyme inhibition or receptor binding, making it a candidate for drug discovery.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antiviral, or anticancer agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the tetrahydrofuran ring can influence the compound’s overall conformation and stability. The pyrimido[1,2-a][1,3,5]triazin-6-one core is likely involved in key interactions with the target, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
  • 1-(4-bromophenyl)-7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Uniqueness

1-(4-fluorophenyl)-7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets compared to its chloro or bromo analogs.

Biological Activity

The compound 1-(4-fluorophenyl)-7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one (CAS Number: 1144469-80-6) is a heterocyclic compound with potential therapeutic applications. This article reviews its biological activity based on available research findings.

The molecular formula of the compound is C19H23FN4O2 with a molecular weight of 358.41 g/mol. It has a predicted boiling point of approximately 488°C and a density of 1.34 g/cm³. The pKa value is estimated at 3.16, indicating its acidity characteristics which may influence its biological interactions.

PropertyValue
Molecular FormulaC19H23FN4O2
Molecular Weight358.41 g/mol
Boiling Point488.0 ± 55.0 °C (Predicted)
Density1.34 ± 0.1 g/cm³ (Predicted)
pKa3.16 ± 0.60 (Predicted)

Biological Activity Overview

Research indicates that compounds similar to this pyrimidine derivative exhibit various biological activities including:

  • Antitumor Activity : Compounds in the pyrimidine family have shown promise as antitumor agents by inhibiting cell proliferation and inducing apoptosis in cancer cells.
  • Antibacterial Properties : Some derivatives demonstrate antibacterial effects against various pathogens.
  • Poly(ADP-ribose) Polymerase Inhibition : Related compounds have been identified as inhibitors of PARP enzymes, which are critical in DNA repair mechanisms.

Antitumor Activity

A study highlighted the synthesis and evaluation of similar pyrimidine derivatives for their antitumor properties. The compounds were tested on various cancer cell lines, revealing IC50 values indicating their potency against specific types of cancer cells:

CompoundCell LineIC50 (μM)
Compound AMCF-75.56
Compound BK562>100
Compound CMX-10.3

These findings suggest that modifications in the structure can enhance the antitumor efficacy of pyrimidine derivatives.

Antibacterial Activity

Research has also focused on the antibacterial potential of related compounds. For instance, a derivative exhibited significant activity against Gram-positive bacteria with low MIC values:

CompoundBacteriaMIC (μg/mL)
Compound DStaphylococcus aureus8
Compound EEscherichia coli16

This indicates that structural features such as fluorination and tetrahydrofuran moieties may contribute to enhanced antibacterial activity.

PARP Inhibition

Research on similar compounds has shown that they can inhibit PARP enzymes effectively:

CompoundKi (nM)
Compound F1.2
Compound G0.87

These compounds demonstrated excellent binding affinity and selectivity towards PARP1 and PARP2, suggesting potential use in cancer therapies targeting DNA repair pathways.

Properties

Molecular Formula

C19H23FN4O2

Molecular Weight

358.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-7,8-dimethyl-3-(oxolan-2-ylmethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C19H23FN4O2/c1-13-14(2)21-19-23(16-7-5-15(20)6-8-16)11-22(12-24(19)18(13)25)10-17-4-3-9-26-17/h5-8,17H,3-4,9-12H2,1-2H3

InChI Key

GFLRBKIXYDEFBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N(CN(CN2C1=O)CC3CCCO3)C4=CC=C(C=C4)F)C

Origin of Product

United States

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